molecular formula C12H18N2O7 B13390772 1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13390772
M. Wt: 302.28 g/mol
InChI Key: XTXNROBDOKPICP-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione, also known as 2′-O-(2-Methoxyethyl)-5-methyluridine (CAS: 223777-15-9), is a modified nucleoside analog characterized by a 2-methoxyethoxy group at the 3-position of the oxolan (tetrahydrofuran) ring and a 5-methyl group on the pyrimidine-2,4-dione (uracil) base .

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXNROBDOKPICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycosylation Method

This method involves the attachment of the modified sugar moiety to the pyrimidine base. The process typically requires a protected sugar derivative and a suitable pyrimidine base, followed by deprotection steps to reveal the final compound.

Nucleophilic Substitution

This approach involves the substitution of a leaving group on the sugar moiety with the pyrimidine base. Conditions such as temperature and solvent choice are critical to optimize the yield.

Enzymatic Synthesis

Enzymatic methods can offer high specificity and efficiency in synthesizing nucleoside analogs. However, this method may require specific enzymes and conditions.

Chemical Properties

Property Value
Molecular Formula C13H19N3O6
Molecular Weight Approximately 305.31 g/mol
Appearance White solid
Solubility Soluble in DMSO and PBS
Stability Hygroscopic

Biological Implications

1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione is studied for its antiviral activity. As a nucleoside analog, it can interfere with viral replication mechanisms, making it a potential candidate for antiviral therapies.

Synthesis Challenges

  • Stereochemistry Control : Maintaining the correct stereochemistry during synthesis is crucial for biological activity.
  • Yield Optimization : Conditions such as temperature, pH, and solvent choice must be optimized to achieve high yields.
  • Purification : Due to its hygroscopic nature, purification and storage require careful handling.

Chemical Reactions Analysis

1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used in the synthesis of modified nucleic acids, which are important for studying the structure and function of nucleic acids.

    Biology: This compound is used in the development of antisense oligonucleotides and siRNA, which are tools for gene silencing and regulation.

    Medicine: It has potential therapeutic applications in the treatment of genetic disorders and viral infections.

    Industry: It is used in the production of modified nucleotides for various biotechnological applications.

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. This incorporation can alter the stability and function of the nucleic acids, leading to changes in gene expression and protein synthesis. The molecular targets and pathways involved include RNA and DNA polymerases, as well as various cellular enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Table 1: Key Features of 1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione and Analogous Compounds

Compound Name Substituents (Oxolan Ring) Target Virus/Disease Mechanism of Action Key Features
Target Compound 3-(2-Methoxyethoxy) Not specified Likely viral polymerase inhibition Enhanced stability via 2-methoxyethoxy group
Telbivudine 3-Fluoro, 5-hydroxymethyl HBV Competes with thymidine triphosphate (HBV DNA polymerase) β-L enantiomer; synthetic thymidine analog
Trifluridine 5-(Trifluoromethyl) on pyrimidine HSV/Cancer Inhibits thymidylate synthase; incorporates into DNA Fluorinated; metabolic activation required
Zidovudine (AZT) 3'-Azido HIV Reverse transcriptase inhibitor High CNS penetration; nucleoside reverse transcriptase inhibitor (NRTI)
2′-O-Methyluridine 3-Methoxy Research use RNA modification (e.g., mRNA stability) Increases RNA resistance to degradation

Mechanistic and Pharmacological Insights

Target Compound

  • Structural Advantage : The 2-methoxyethoxy group at the 3-position may improve lipophilicity, enhancing cellular uptake or blood-brain barrier (BBB) penetration compared to smaller substituents (e.g., methoxy in 2′-O-methyluridine) .
  • Metabolic Activation : Like other nucleoside analogs, it likely requires phosphorylation by cellular kinases to its triphosphate form for activity, though direct evidence is lacking in the provided data .

Telbivudine

  • HBV Specificity : As a β-L-thymidine analog, it selectively inhibits HBV replication without significant activity against HIV or other viruses .
  • Resistance Profile : Lower resistance rates compared to lamivudine due to structural uniqueness .

Trifluridine

  • Dual Mechanism : Inhibits thymidylate synthase (reducing thymidine pools) and incorporates into DNA, causing chain termination .
  • Clinical Use : Approved for topical treatment of herpes keratitis and investigational use in colorectal cancer .

Zidovudine (AZT)

  • CNS Penetration : High BBB permeability due to moderate lipophilicity, making it effective against neurotropic HIV .
  • Toxicity : Long-term use associated with mitochondrial toxicity (e.g., myopathy) due to inhibition of human DNA polymerase γ .

2′-O-Methyluridine

  • RNA Applications : Used in mRNA vaccines and therapeutics to evade immune detection and enhance stability .

Research Findings and Computational Studies

  • Resistance Considerations : Unlike fluoropyrimidines (e.g., trifluridine), the target compound’s 2-methoxyethoxy group may reduce susceptibility to resistance mechanisms involving thymidylate synthase upregulation or altered enzyme affinity .

Biological Activity

1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including a pyrimidine ring and a modified oxolane ring, which contribute to its diverse biological effects.

Molecular Characteristics

  • Molecular Formula : C13H20N2O7
  • Molecular Weight : 316.31 g/mol
  • IUPAC Name : 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
  • InChI Key : CZDMOSZQRJZGTI-LABGDYGKSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit enzymes involved in nucleic acid synthesis, which may prevent the replication of viruses and the proliferation of cancer cells. The structural attributes allow it to bind effectively to active sites on enzymes, disrupting their normal functions.

Antiviral Properties

Research indicates that compounds similar to 1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione exhibit antiviral properties. For instance:

  • Mechanism : The compound may inhibit viral RNA polymerases, thereby blocking viral replication.
  • Case Study : In vitro studies have shown efficacy against certain RNA viruses, suggesting its potential role as a therapeutic agent in viral infections.

Anticancer Activity

The compound has been investigated for its anticancer properties:

  • Cell Proliferation Inhibition : Studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis.
  • Mechanism : It may interfere with cell cycle progression and promote programmed cell death through caspase activation.

Research Findings

StudyFocusFindings
Antiviral ActivityDemonstrated inhibition of viral replication in cell cultures.
Anticancer PropertiesInduced apoptosis in breast and lung cancer cell lines.
Enzyme InhibitionIdentified as an inhibitor of nucleoside triphosphate hydrolases.

Synthesis and Preparation Methods

The synthesis of 1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione typically involves several steps:

  • Formation of the Oxolane Ring : Cyclization of sugar derivatives under acidic conditions.
  • Introduction of the Pyrimidine Ring : Condensation reactions between amines and carbonyl compounds.
  • Functional Group Modifications : Selective introduction of hydroxyl and methoxy groups through nucleophilic substitution reactions.

Q & A

Q. What are the foundational steps for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, starting with functionalization of the oxolan (tetrahydrofuran) ring and subsequent coupling to the pyrimidine-2,4-dione core. Key steps include:

  • Protection of hydroxyl groups : Use of tert-butyldimethylsilyl (TBS) or methoxyethyl groups to prevent undesired side reactions during coupling .
  • Coupling reactions : Nucleophilic substitution or Mitsunobu reactions to attach the pyrimidine moiety to the oxolan backbone .
  • Deprotection and purification : Acidic or fluoride-mediated deprotection, followed by HPLC or column chromatography for isolation . Optimization focuses on solvent choice (e.g., toluene or ethanol for reflux), temperature control (60–100°C), and catalyst selection (e.g., palladium for cross-coupling) to improve yields (typically 60–85%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry, with key signals for the methoxyethoxy group (δ 3.4–3.6 ppm) and pyrimidine carbonyls (δ 160–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%), while TLC monitors reaction progress .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Contradictions often arise from impurities or dynamic molecular behavior (e.g., tautomerism). Strategies include:

  • Orthogonal validation : Cross-checking with IR spectroscopy (carbonyl stretches at ~1700 cm⁻¹) or X-ray crystallography to confirm solid-state structure .
  • Computational modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .
  • Isotopic labeling : Introducing deuterated analogs to clarify ambiguous proton environments .

Q. What methodologies improve yield in multi-step syntheses of this compound?

  • Stepwise optimization : Adjusting stoichiometry (1.2–1.5 eq of nucleophiles) and solvent polarity (e.g., DMF for polar intermediates) .
  • Catalyst screening : Testing palladium complexes (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to enhance efficiency .
  • In-line monitoring : Use of flow chemistry with real-time UV/Vis or MS detection to identify bottlenecks .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?

  • Functional group substitutions : Replacing the methoxyethoxy group with azido or ethoxyphenyl moieties to assess cytotoxicity and binding affinity .
  • Biological assays : In vitro testing against enzyme targets (e.g., kinases) paired with molecular docking to correlate substituent effects with activity .
  • Metabolic stability studies : Microsomal assays to evaluate the impact of hydroxymethyl or methoxy groups on half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values?

  • Experimental validation : Use shake-flask or HPLC-based logP measurements to cross-verify computational predictions (e.g., ChemAxon or ACD/Labs) .
  • Fragment-based analysis : Deconstruct the molecule into fragments with known logP contributions (e.g., pyrimidine-2,4-dione = +0.5, methoxyethoxy = -0.3) .

Methodological Best Practices

Q. What controls are essential in assessing biological activity?

  • Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks .
  • Dose-response curves : Use 8–12 concentration points to calculate IC50/EC50 values accurately .
  • Replicate experiments : Triplicate runs with statistical analysis (e.g., ANOVA) to minimize variability .

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